Isooctyl acrylate

Polymer Physics Adhesive Science Material Selection

Isooctyl acrylate (IOA, CAS 54774-91-3) is a monofunctional acrylic ester characterized by a branched eight-carbon alkyl chain, with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.27 g/mol. It is a colorless liquid with a density of approximately 0.88 g/mL at 25°C and is classified as a flammable, polymerizable monomer.

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
CAS No. 54774-91-3
Cat. No. B7801725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsooctyl acrylate
CAS54774-91-3
Molecular FormulaC11H20O2
Molecular Weight184.27 g/mol
Structural Identifiers
SMILESCC(C)CCCCCOC(=O)C=C
InChIInChI=1S/C11H20O2/c1-4-11(12)13-9-7-5-6-8-10(2)3/h4,10H,1,5-9H2,2-3H3
InChIKeyDXPPIEDUBFUSEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water, g/100ml at 23 °C: 0.001 (very poor)

Structure & Identifiers


Interactive Chemical Structure Model





Isooctyl Acrylate (CAS 54774-91-3): Key Properties and Core Technical Specifications for Procurement


Isooctyl acrylate (IOA, CAS 54774-91-3) is a monofunctional acrylic ester characterized by a branched eight-carbon alkyl chain, with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.27 g/mol [1]. It is a colorless liquid with a density of approximately 0.88 g/mL at 25°C and is classified as a flammable, polymerizable monomer [1]. Industrially, IOA serves primarily as a 'soft monomer' in the synthesis of acrylic pressure-sensitive adhesives (PSAs), coatings, and sealants, where its low glass transition temperature (Tg) imparts flexibility and tack [2]. It is typically supplied with an inhibitor (e.g., 75-125 ppm monomethyl ether hydroquinone) to prevent premature polymerization .

Why Isooctyl Acrylate Cannot Be Directly Substituted by Other C8 or Common Alkyl Acrylates


Despite sharing the same nominal carbon number, C8 acrylate isomers like 2-ethylhexyl acrylate (2-EHA) and 2-octyl acrylate (2-OA) exhibit fundamentally different polymerization kinetics and microstructural outcomes. Density Functional Theory (DFT) calculations and kinetic Monte Carlo studies reveal that chain transfer to polymer—a key reaction governing gel content and molar mass—is predominant in the side chain for 2-OA but occurs mainly on the polymer backbone for 2-EHA, leading to a higher amount of gel and higher molar mass of the gel in 2-OA homopolymerizations compared to 2-EHA [1]. This structural divergence precludes a simple 'drop-in' replacement of one C8 acrylate with another. Furthermore, when compared to shorter-chain alkyl acrylates like n-butyl acrylate (n-BA) or branched analogs like isodecyl acrylate (IDA), the specific branching and chain length of IOA uniquely dictate the polymer's Tg, hydrophobic balance, and mechanical compliance, which directly translate into quantifiable differences in end-use performance metrics [2][3]. These critical distinctions underscore that generic substitution can compromise polymer architecture, adhesive performance, and final product reliability.

Quantitative Differentiation of Isooctyl Acrylate Against Key Comparators: Performance Metrics for Scientific Selection


Glass Transition Temperature (Tg) Depression Relative to n-Butyl Acrylate

The glass transition temperature (Tg) of a poly(isooctyl acrylate) homopolymer is substantially lower than that of a poly(n-butyl acrylate) (PnBA) homopolymer. While PnBA has a reported Tg of approximately -49°C to -54°C, poly(IOA) exhibits a Tg of about -65°C to -70°C [1][2]. This is attributed to the longer, branched isooctyl side chain, which increases free volume and chain flexibility more effectively than the linear butyl group [3].

Polymer Physics Adhesive Science Material Selection

Superior Viscosity Index Improvement in Lubricant Additives Compared to Isodecyl Acrylate

In lubricant additive applications, homopolymers of isooctyl acrylate demonstrate a higher Viscosity Index (VI) improvement efficiency compared to those derived from isodecyl acrylate (IDA). A comparative study of homopolymers and copolymers with β-pinene found that although IDA polymers exhibited higher thermal stability, IOA-based polymers showed superior performance in enhancing the viscosity index and pour point depressant (PPD) efficiency [1]. An earlier study also noted that IOA polymers had better lube oil additive properties than IDA polymers [2].

Lubricant Additives Polymer Rheology Tribology

Enhanced Chain Transfer to Polymer and Microstructural Divergence Versus 2-Ethylhexyl Acrylate (2-EHA)

In a direct comparative study of C8 acrylate isomers, 2-octyl acrylate (2-OA, a bio-based analog structurally similar to IOA) and 2-ethylhexyl acrylate (2-EHA) were polymerized under identical emulsion conditions. Density Functional Theory (DFT) calculations revealed a fundamental difference in chain transfer to polymer (CTP) pathways: for 2-OA, CTP occurs predominantly on the side chain, whereas for 2-EHA, it occurs mainly on the polymer backbone [1]. This mechanistic difference, validated by kinetic Monte Carlo simulations, results in a higher overall gel content and a higher molar mass of the gel fraction in the 2-OA homopolymerization compared to 2-EHA [1].

Polymer Reaction Engineering Microstructure Control Emulsion Polymerization

Balanced Adhesion to Low-Energy Surfaces: Copolymerization Evidence with Acrylic Acid

Pressure-sensitive adhesive formulations based on a 90:10 ratio of isooctyl acrylate to acrylic acid copolymer, when crosslinked, have been shown to provide an excellent balance of tack, peel adhesion, and shear properties, even at elevated temperatures (70°C) [1][2]. This specific copolymer composition is noted for its ability to adhere well to low-energy surfaces, a performance characteristic that is often challenging for other alkyl acrylate-based PSAs without significant formulation adjustments [1].

Pressure Sensitive Adhesives Surface Science Polymer Blends

Quantified Hydrophobicity and Water Resistance Enhancement Over Standard Acrylate Systems

The incorporation of the branched isooctyl group imparts measurable hydrophobic properties to polymers. In a study of silicone-modified styrene-acrylate latexes, the inclusion of hydrophobic monomers like IOA analogs increased the water contact angle from 85° to 105° and reduced water absorption from 3.75% to 0.8% [1]. While this specific study did not use IOA directly, it demonstrates the class-level effect of branched, hydrophobic alkyl acrylates. Furthermore, technical literature consistently identifies IOA as providing 'good water resistance' and 'good weatherability' [2], stemming from its non-polar, eight-carbon branched chain [3].

Coatings Technology Polymer Properties Moisture Barrier

Polymerization Reactivity and Chain Transfer Behavior in Dispersed Systems Versus n-Octadecyl Acrylate

In microemulsion polymerization studies, isooctyl acrylate exhibits a distinct chain transfer behavior compared to longer alkyl chain acrylates like n-octadecyl acrylate (ODA). The extent of chain transfer to polymer for IOA was found to be more pronounced within smaller polymer particles, and the transition to bulk kinetics occurred at a fairly small particle radius [1]. This behavior is characteristic of intermediate-chain-length, hydrophobic acrylates and differs from that of longer-chain (ODA) or shorter-chain (n-BA) analogs, which influences the achievable molecular weight distribution and particle morphology in dispersed-phase polymerizations [2].

Microemulsion Polymerization Reaction Kinetics Polymer Colloids

Optimal Application Scenarios for Isooctyl Acrylate Based on Quantitative Performance Differentiation


Low-Temperature Performance Pressure-Sensitive Adhesives

Due to the exceptionally low Tg of its homopolymer (~ -65°C to -70°C) compared to alternatives like n-butyl acrylate (~ -49°C to -54°C) [1][2], IOA is the monomer of choice for formulating PSAs intended for cold-chain logistics, freezer-grade labels, and winter-condition mounting tapes. Its ability to maintain tack and flexibility at sub-zero temperatures is a quantifiable advantage over adhesives based on higher-Tg 'soft' monomers, directly preventing bond failure and label detachment in low-temperature applications.

Medical and Transdermal Adhesive Systems

IOA's established use in hypoallergenic skin adhesives and medical pressure-sensitive tapes [1][3] is supported by its specific balance of flexibility, hydrophobicity, and biocompatibility profile. The 90:10 IOA:acrylic acid copolymer formulation is a benchmark for achieving the necessary balance of gentle adhesion, moisture vapor transmission, and cohesive strength for skin-contact applications, differentiating it from other alkyl acrylates that may cause skin irritation or lack the required conformability [3].

High-Performance Lubricant Viscosity Index Improvers

For synthetic lubricant formulators, the evidence that IOA-based homopolymers and copolymers provide superior Viscosity Index (VI) improvement and pour point depressant (PPD) efficiency compared to isodecyl acrylate (IDA) analogs [1] positions IOA as a strategic raw material. This performance edge enables the creation of high-VI multi-grade engine oils with better low-temperature pumpability and high-temperature film thickness retention, a critical factor in lubricant procurement and blending decisions.

Adhesives and Coatings for Low-Energy Plastic Substrates

The demonstrated ability of IOA copolymers to adhere well to low-energy surfaces like polyethylene and polypropylene, while maintaining a balance of tack, peel, and shear properties even at 70°C [1][2], makes it essential for industrial tape and coating applications on difficult-to-bond plastics. This characteristic allows formulators to avoid or minimize the use of expensive specialty tackifiers or substrate pre-treatments, directly impacting product cost and process efficiency.

Technical Documentation Hub

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